Evocalcet

Vue d'ensemble

Description

L’évocalcet est un nouvel agent calcimimétique utilisé principalement pour le traitement de l’hyperparathyroïdie secondaire chez les patients en dialyse. Il agit comme un modulateur allostérique du récepteur sensible au calcium sur la membrane des cellules parathyroïdiennes, supprimant ainsi la sécrétion de l’hormone parathyroïdienne .

Mécanisme D'action

L’évocalcet exerce ses effets en agissant comme un modulateur allostérique du récepteur sensible au calcium sur les cellules parathyroïdiennes. Cette interaction inhibe la sécrétion de l’hormone parathyroïdienne, régulant ainsi les taux de calcium dans l’organisme . Les cibles moléculaires comprennent le récepteur sensible au calcium et les voies de signalisation associées .

Analyse Biochimique

Biochemical Properties

Evocalcet acts as a calcium-sensing receptor (CaSR) agonist . It interacts with the CaSR on the parathyroid cell surface, inhibiting the secretion of parathyroid hormone (PTH) . This interaction plays a crucial role in managing the levels of PTH, calcium, and phosphorus in the blood .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences the function of parathyroid cells by reducing the secretion of PTH . This can lead to a decrease in bone turnover, which is often elevated in patients with secondary hyperparathyroidism . Furthermore, this compound has been found to reduce serum calcium and phosphorus levels in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CaSR on the surface of parathyroid cells . This binding inhibits the secretion of PTH, thereby helping to regulate calcium and phosphorus levels in the blood

Temporal Effects in Laboratory Settings

In a five-year prospective cohort study, this compound was administered to patients with secondary hyperparathyroidism undergoing hemodialysis . Over this period, the median dose of this compound remained stable, and serum levels of PTH, corrected calcium, phosphorus, and total alkaline phosphatase showed no significant changes . This suggests that this compound has a stable long-term effect on cellular function .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models were not found, research has shown that this compound can effectively manage secondary hyperparathyroidism in hemodialysis patients at low doses

Metabolic Pathways

This compound is involved in the regulation of the metabolic pathway of calcium and phosphorus. By inhibiting the secretion of PTH, it helps to control the levels of these minerals in the blood

Transport and Distribution

As a calcimimetic agent, it is known to interact with the CaSR on the surface of parathyroid cells

Subcellular Localization

Given its role as a calcimimetic agent, it is likely to be localized at the cell surface where it interacts with the CaSR

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’évocalcet implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures. La dernière étape de la synthèse implique la réaction d’un dérivé de la pyrrolidine avec un composé à base de naphtalène dans des conditions spécifiques . La chromatographie liquide haute performance (HPLC) est utilisée pour surveiller la réaction et identifier les impuretés liées au procédé .

Méthodes de production industrielle

La production industrielle de l’évocalcet suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final. L’utilisation de techniques analytiques avancées, telles que la HPLC, assure la détection et l’élimination des impuretés .

Analyse Des Réactions Chimiques

Types de réactions

L’évocalcet subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydrogénés .

Applications de la recherche scientifique

L’évocalcet a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Evocalcet has a wide range of scientific research applications:

Chemistry: Used as a model compound to study calcimimetic agents and their interactions with calcium-sensing receptors.

Biology: Investigated for its effects on parathyroid hormone secretion and calcium homeostasis.

Medicine: Primarily used in the treatment of secondary hyperparathyroidism in patients undergoing dialysis.

Industry: Employed in the development of new calcimimetic agents with improved efficacy and safety profiles.

Comparaison Avec Des Composés Similaires

Composés similaires

Cinacalcet : Un autre agent calcimimétique utilisé pour le traitement de l’hyperparathyroïdie secondaire.

Etelcalcetide : Un agent calcimimétique à base de peptides avec des applications similaires.

Unicité de l’évocalcet

L’évocalcet est unique en raison de son profil de sécurité amélioré et de ses effets secondaires gastro-intestinaux réduits par rapport au cinacalcet . Il présente également un profil pharmacocinétique plus favorable, ce qui en fait une meilleure alternative pour un traitement à long terme .

Propriétés

IUPAC Name |

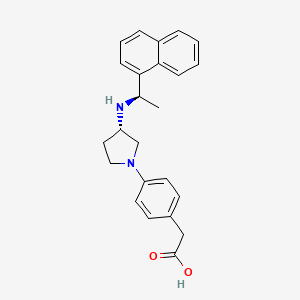

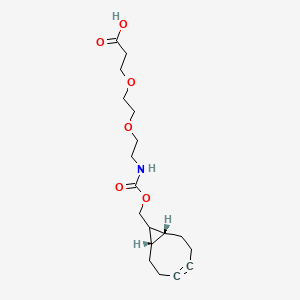

2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNUIYPHQFXBAN-XLIONFOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132784 | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870964-67-3 | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870964-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evocalcet [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evocalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVOCALCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does evocalcet interact with its target and what are the downstream effects?

A1: this compound acts as an allosteric activator of the calcium-sensing receptor (CaSR) located on parathyroid gland cells. [, , , , ] This activation mimics the effects of calcium, leading to a decrease in parathyroid hormone (PTH) secretion. [, , ] The reduction in PTH levels subsequently helps to normalize serum calcium and phosphorus levels. [, , , , ]

Q2: Does this compound directly impact parathyroid gland size?

A2: Research in rat models of CKD-induced SHPT indicates that this compound can suppress the proliferation of parathyroid gland cells and reduce their size. [] This effect is likely mediated by the reduction in PTH secretion.

Q3: What are the implications of this compound's ability to increase CaSR and VDR expression in uremic rats with SHPT?

A4: Studies in uremic rats suggest that both this compound and cinacalcet treatment can increase the expression of CaSR and vitamin D receptor (VDR) in the parathyroid glands. [] This upregulation could contribute to better control of mineral and bone disorder markers in CKD patients with SHPT.

Q4: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided research articles focus primarily on the pharmacological and clinical aspects of this compound. Detailed structural information, such as molecular formula, weight, and spectroscopic data, is not included in these papers.

Q5: What is the pharmacokinetic profile of this compound?

A6: this compound exhibits linear pharmacokinetics, meaning that plasma drug levels increase proportionally with dose. [, ] It also has a higher bioavailability compared to cinacalcet, contributing to its effectiveness at lower doses. [, , ]

Q6: How is this compound metabolized, and does it interact with cytochrome P450 (CYP) enzymes?

A7: this compound demonstrates minimal metabolism by CYP enzymes, suggesting a lower risk of drug-drug interactions compared to cinacalcet, which is known to inhibit CYP2D6. [, , ]

Q7: Does this compound affect vagus nerve activity in the gastrointestinal tract?

A8: Studies in miniature pigs indicate that this compound has a minimal effect on vagus nerve activity in the gastrointestinal tract compared to cinacalcet. [] This difference might explain the reduced incidence of gastrointestinal side effects observed with this compound.

Q8: What is the evidence supporting the efficacy of this compound in treating SHPT?

A9: Multiple clinical trials, including Phase 2b and Phase 3 studies, have demonstrated the efficacy of this compound in reducing PTH, calcium, and phosphorus levels in hemodialysis patients with SHPT. [, , , , , , ]

Q9: How does the efficacy of this compound compare to that of cinacalcet?

A10: Head-to-head comparison studies indicate that this compound is non-inferior to cinacalcet in suppressing PTH levels. [, , , ] Moreover, this compound achieves this efficacy with a lower incidence of gastrointestinal side effects. [, , , , ]

Q10: Are there specific strategies for targeted delivery of this compound?

A10: The provided research primarily focuses on the oral administration of this compound. Targeted delivery strategies are not discussed.

Q11: What analytical methods are used to characterize and quantify this compound?

A11: Specific details regarding analytical methods for this compound quantification and characterization are not extensively discussed in the provided research papers.

Q12: What is the environmental impact of this compound production and disposal?

A12: The provided research papers do not address the environmental impact of this compound.

Q13: Are there alternative treatments for SHPT, and how do they compare to this compound?

A18: Treatment options for SHPT include dietary modifications, phosphate binders, vitamin D receptor activators, and parathyroidectomy. [, , , ] this compound offers a valuable alternative, particularly for patients who experience side effects or have contraindications to other therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

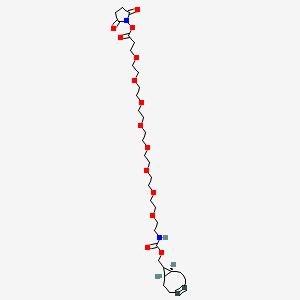

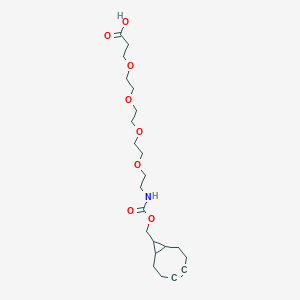

![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B607322.png)